molecular formula C10H9BrN2O2 B13659581 Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B13659581
M. Wt: 269.09 g/mol
InChI Key: NWVQILOWXABUBW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes:

    Bromination: The pyrrolo[2,3-b]pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the desired position.

    Esterification: The brominated intermediate is then reacted with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial-grade brominating agents and catalysts.

    Continuous esterification: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of dehalogenated products or modified pyridine derivatives.

Scientific Research Applications

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates targeting various diseases.

    Biological Studies: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Chemical Biology: Utilized in the design of chemical probes to study biological pathways and molecular interactions.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Targeting DNA/RNA: Binding to nucleic acids to interfere with replication or transcription processes.

Comparison with Similar Compounds

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-7(11)5-6-3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)

InChI Key

NWVQILOWXABUBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CNC2=N1)Br

Origin of Product

United States

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